Ketazocine
Descripción
Historical Context of Opioid Receptor Classification and Ketazocine's Role
The concept of specific sites of action for opium derivatives evolved as researchers explored their pharmacological profiles. The introduction of morphine and synthetic opioids initially suggested a single opioid receptor. However, observed differences in the effects of various ligands pointed towards the existence of multiple receptor types. frontiersin.org
Pioneering Research in Opioid Receptor System Delineation
Pioneering work in the field of opioid receptor research led to the initial classification of these receptors. Martin and colleagues were instrumental in this early delineation, proposing the existence of different opioid receptor types based on the distinct responses produced by specific agents in animal models. taylorandfrancis.com This research laid the foundation for the modern understanding of the opioid receptor system. taylorandfrancis.com
This compound as a Prototypic Kappa Opioid Receptor (KOR) Ligand
This compound is recognized as a prototypic ligand for the kappa opioid receptor (KOR). taylorandfrancis.comtaylorandfrancis.comnih.govakjournals.com In the 1970s, studies utilizing agents like morphine, this compound (ketocyclazocine), and SKF-100047 (N-allylnormetazocine) demonstrated different response profiles in chronic spinal dogs. taylorandfrancis.com These distinct responses led to the postulation of multiple opiate receptors. taylorandfrancis.com this compound's specific activity in these models contributed significantly to the identification and characterization of the kappa opioid receptor, for which it is considered the namesake ligand. wikipedia.orgwikidoc.orgtaylorandfrancis.comwikipedia.org
Differentiation from Mu (MOR) and Sigma Opioid Receptors
Early research using compounds like this compound was vital in differentiating the kappa opioid receptor from other opioid receptor types, notably the mu (MOR) and sigma (σ) receptors. taylorandfrancis.comwikipedia.org Studies showed that this compound produced responses distinct from those of morphine, a prototypic mu opioid receptor agonist, and SKF-100047, which was initially thought to act at a "sigma" receptor. taylorandfrancis.comnih.gov For instance, this compound produces minimal miosis and lacks the euphoriant action typically associated with morphine-like agonists. nih.gov While early classifications included sigma receptors as opioid receptors, later studies, facilitated by the use of specific ligands, demonstrated that sigma receptors are distinct from opioid receptors and are targeted by compounds like phencyclidine (PCP). taylorandfrancis.compainphysicianjournal.com The differentiation of kappa receptors from mu receptors was also supported by studies showing incomplete or no cross-tolerance between this compound and morphine in certain models. nih.gov
Chemical Classification within Benzomorphan (B1203429) Derivatives
This compound is chemically classified as a benzomorphan derivative. wikipedia.orgwikidoc.orgtaylorandfrancis.comwikipedia.orgfrontiersin.orgoamjms.eunih.govumich.edunews-medical.netncats.io Benzomorphans are a class of chemical compounds that share a specific structural core. This compound's structure, a cyclazocine (B1219694) derivative, fits within this classification. wikipedia.orgwikidoc.org This chemical structure is key to its interaction with the kappa opioid receptor. Other benzomorphan derivatives, such as ethylthis compound and cyclazocine, have also been studied in opioid receptor research and share structural similarities with this compound. wikipedia.orgtaylorandfrancis.comakjournals.comumich.edunih.gov
Research Findings Related to this compound's Receptor Interactions:
Research has provided detailed insights into this compound's interaction with opioid receptors. Studies have utilized techniques like radioligand binding assays to characterize the affinity and selectivity of this compound for the KOR compared to MOR and DOR. taylorandfrancis.comakjournals.com For example, studies have shown that this compound binds favorably to kappa receptors, while morphine has a higher affinity for mu receptors. wikipedia.orgnews-medical.net
Data from studies investigating the effect of opioid agonists on opioid receptor gene expression in HL-1 mouse cardiac myocytes demonstrated a significant increase in KOR mRNA expression under the effect of this compound. oamjms.euoamjms.eu
| Compound | Receptor with Highest Affinity |
| Morphine | Mu Opioid Receptor (MOR) |
| This compound | Kappa Opioid Receptor (KOR) |
| Enkephalins | Delta Opioid Receptor (DOR) |
| Dynorphins | Kappa Opioid Receptor (KOR) |
Note: This table is intended to represent data discussed in the text and could be presented as an interactive data table in a digital format.
Further research findings highlight the functional selectivity of this compound. In studies using the mouse writhing test, this compound was active after intrathecal administration, similar to morphine and U-50088 (another KOR agonist), suggesting modulation of visceral pain at the spinal level by KORs. umich.edu However, unlike morphine, this compound was not active via the intracerebroventricular (i.c.v.) route in this specific test, indicating differences in supraspinal activity compared to MOR agonists. umich.edu
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1R,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBZLVPZOGIAIQ-SDDDUWNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C(=O)C3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36292-69-0 | |
| Record name | Ketocyclazocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36292-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketazocine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036292690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KETAZOCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IO4IG518S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Ketazocine
Kappa Opioid Receptor (KOR) Agonism and Selectivity
Ketazocine's primary pharmacological activity is centered on its interaction with the kappa opioid receptor. It is classified as a KOR agonist, meaning it binds to and activates this receptor. chemrxiv.orgwikipedia.org
Binding Affinity and Efficacy at KOR
Research has provided quantitative data regarding this compound's affinity for the KOR. Studies have reported a Ki value of 0.21 nM for this compound at the KOR. chemrxiv.org Binding affinity is a measure of how strongly a ligand binds to a receptor. A lower Ki value indicates higher binding affinity.
In terms of efficacy, this compound functions as an agonist at the KOR, triggering intracellular signaling pathways upon binding. An EC50 value of 107 nM has been reported for this compound's efficacy at the human KOR. ucsd.edu The EC50 represents the concentration of the compound that produces 50% of the maximum possible effect.
KOR Subtype Interactions (κ1, κ2, κ3)
The kappa opioid receptor system is understood to exhibit multiplicity, with evidence suggesting the existence of KOR subtypes, often referred to as κ1, κ2, and κ3, or sometimes κ1a and κ1b. wikipedia.orgnih.govscience.gov Benzomorphan (B1203429) compounds, including this compound, are known to bind to both subtypes of kappa receptors. escholarship.org While the concept of distinct KOR subtypes is supported by pharmacological studies using various ligands, the molecular basis for these subtypes is still an area of research; only one cDNA clone for the KOR has been identified, suggesting subtypes may arise from interactions with other proteins. wikipedia.org Specific, detailed quantitative binding or functional data for this compound at each proposed KOR subtype (κ1, κ2, κ3) is not consistently available in the examined literature. However, studies on related benzomorphans and other KOR ligands highlight the complexity of interactions within the KOR system and the potential for differential binding or efficacy at these putative subtypes. science.govnih.govnih.gov
Comparative Selectivity Profiles with Other KOR Agonists
This compound is recognized for its preferential binding to the KOR compared to other opioid receptor types. It has been reported to be approximately 2.5 to 3 times more selective towards KOR than either the mu opioid receptor (MOR) or the delta opioid receptor (DOR). chemrxiv.org This selectivity profile distinguishes it from less selective opioids.
Comparisons with other KOR agonists reveal variations in selectivity and potency. For instance, U-50,488 is described as a highly selective KOR agonist with a high binding affinity (Ki = 0.2 nM) and good potency (EC50 = 9.31 nM) at the KOR. chemrxiv.org Ethylthis compound, another benzomorphan structurally related to this compound, has been noted to have relatively poorer selectivity for the KOR over MOR and DOR compared to newer compounds like U-50,488. wikipedia.org These comparisons underscore this compound's position as an early, but not the most selective, prototypic KOR ligand within the diverse landscape of compounds targeting this receptor.
Interactions with Other Opioid Receptor Subtypes
While primarily known for its KOR activity, this compound also exhibits interactions, albeit with lower affinity, at other opioid receptor subtypes, namely the mu (MOR) and delta (DOR) receptors. chemrxiv.orgucsd.edu
Mu Opioid Receptor (MOR) Interactions
This compound interacts with the mu opioid receptor. Reported Ki values for this compound at the MOR are around 0.6 nM. chemrxiv.org This indicates a lower binding affinity for the MOR compared to the KOR (Ki = 0.21 nM). chemrxiv.org The interaction with MOR is less pronounced than its primary action at the KOR, contributing to its distinct pharmacological profile compared to classic mu agonists like morphine. ucsd.edunews-medical.net
Delta Opioid Receptor (DOR) Interactions
This compound also shows affinity for the delta opioid receptor. Studies have reported a Ki value of 0.5 nM for this compound at the DOR. chemrxiv.org Similar to its interaction with the MOR, the binding affinity of this compound for the DOR is lower than its affinity for the KOR. chemrxiv.org This lower activity at the DOR is consistent with the general pharmacological characteristics of many benzomorphan compounds. ucsd.edu
The binding affinities of this compound for the major opioid receptor types are summarized in the table below:
| Receptor Type | Binding Affinity (Ki) | Citation |
| Kappa Opioid Receptor (KOR) | 0.21 nM | chemrxiv.org |
| Mu Opioid Receptor (MOR) | 0.6 nM | chemrxiv.org |
| Delta Opioid Receptor (DOR) | 0.5 nM | chemrxiv.org |
This data highlights this compound's preferential binding to the KOR, although it retains some affinity for MOR and DOR.
Nociceptin (B549756) Opioid Peptide Receptor (NOP) System Considerations
While this compound is primarily known for its activity at the kappa opioid receptor, the opioid receptor family also includes the nociceptin opioid peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1). elyssabmargolis.comnih.gov The NOP receptor is activated by the neuropeptide nociceptin (orphanin FQ). nih.gov Although structurally related to other opioid receptors, the NOP receptor system exhibits distinct pharmacological properties. Activation of NOP receptors is generally associated with anti-analgesic effects, in contrast to the analgesic effects typically produced by activating mu, delta, and kappa opioid receptors. nih.gov Some literature mentions NOP alongside the mu, delta, and kappa opioid receptors as part of the broader opioid receptor system. patsnap.com The opioid system, including the NOP receptor, is involved in various physiological and pathological processes. researcher.life
Signal Transduction Mechanisms Activated by this compound
As a ligand for the kappa opioid receptor, this compound initiates intracellular signaling cascades upon binding. KORs, like other opioid receptors, are members of the class A (rhodopsin-like family) of G protein-coupled receptors. nih.gov
G Protein-Coupled Receptor (GPCR) Activation (Gi/G0 coupling)
Activation of the kappa opioid receptor by agonists such as this compound is coupled to the inhibitory G proteins Gi/G0. wikipedia.orgnih.govtandfonline.com These heterotrimeric G proteins are composed of alpha (α), beta (β), and gamma (γ) subunits. tandfonline.com Upon agonist binding to the extracellular site of the KOR, the receptor undergoes a conformational change. tandfonline.com This change facilitates the exchange of guanine (B1146940) diphosphate (B83284) (GDP) for guanine triphosphate (GTP) on the alpha subunit of the G protein (Gi/G0). tandfonline.com The binding of GTP causes the dissociation of the Gα subunit from the Gβγ dimer, leading to the activation of both components. tandfonline.comumich.edu The activated Gα and Gβγ subunits can then interact with various downstream effector molecules, initiating intracellular signaling. umich.edu
Downstream Signaling Pathways (e.g., cAMP, MAPK, Ion Channels)
Following the activation and dissociation of the G proteins, the activated Gαi/0 subunit inhibits adenylyl cyclase activity. umich.edu This inhibition leads to a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP), resulting in an inhibitory effect in neurons. wikipedia.orgumich.edu
In addition to modulating cAMP levels, KORs also couple to ion channels. wikipedia.org Specifically, they can couple to inward-rectifier potassium channels and N-type calcium ion channels. wikipedia.org The activation of inward-rectifier potassium channels by the Gβγ subunit allows for the outward diffusion of potassium ions, leading to neuronal hyperpolarization. umich.edu The dissociated Gβγ subunit can also interact with calcium channels, reducing their voltage-gated opening and thereby decreasing intracellular calcium concentration. umich.edu These effects on ion channels contribute to the reduction in neural firing. umich.edu
Recent research has also shown that agonist-induced stimulation of the KOR can lead to the activation of mitogen-activated protein kinases (MAPK). wikipedia.org These include extracellular signal-regulated kinase (ERK1/2), p38 mitogen-activated protein kinases (p38 MAPK), and c-Jun N-terminal kinases (JNK). wikipedia.org Signaling through pathways like ERK1/2 and p38 MAPK can diverge from the G protein and arrestin signaling downstream of the KOR. researchgate.net For instance, studies with other KOR agonists like nalfurafine (B1239173) have shown differential potency in activating ERK1/2 phosphorylation (often associated with G protein signaling) compared to p38 MAPK activation (potentially linked to arrestin signaling). researchgate.net
An overview of the downstream signaling pathways activated by KOR agonists coupled to Gi/Go proteins is presented in the table below:
| Signaling Pathway | Mechanism | Effect | Relevant G Protein Subunit |
| Adenylyl Cyclase/cAMP | Inhibition of adenylyl cyclase activity | Decreased cAMP levels, neuronal inhibition | Gαi/0 |
| Inward-Rectifier Potassium Channels | Activation leading to outward K+ diffusion | Neuronal hyperpolarization | Gβγ |
| N-type Calcium Channels | Inhibition of voltage-gated opening leading to decreased Ca2+ influx | Decreased intracellular Ca2+ | Gβγ |
| MAPK (ERK, p38, JNK) | Activation of kinase cascades | Diverse cellular responses | G protein and potentially arrestin researchgate.net |
Receptor Regulation and Desensitization Mechanisms
Like other GPCRs, kappa opioid receptors are subject to regulatory mechanisms that can lead to desensitization upon prolonged agonist exposure. Desensitization refers to a reduced response to an agonist despite its continued presence. This process can involve several mechanisms, including phosphorylation and the recruitment of regulatory proteins like β-arrestins. mit.edunih.gov
Agonist-induced activation of opioid receptors can lead to phosphorylation by G-protein receptor kinases (GRKs) or protein kinase C (PKC). nih.gov Phosphorylation can increase the affinity of the receptor for β-arrestin 2. nih.gov The binding of β-arrestin 2 to the phosphorylated receptor can uncouple the receptor from G proteins, thereby attenuating G protein signaling and leading to desensitization. mit.edunih.gov β-arrestin binding can also promote receptor internalization through clathrin-coated pits, further reducing the number of receptors available for signaling at the cell surface. mit.edu
While β-arrestin-mediated desensitization is a rapid process, long-term exposure to agonists can also lead to other forms of regulation, such as downregulation of receptor expression, reducing the total number of receptors in the cell. The specific mechanisms and extent of desensitization can vary depending on the specific agonist and the cellular context.
Preclinical Pharmacological Investigations of Ketazocine
In Vitro Studies and Assays
In vitro investigations provide crucial insights into the molecular mechanisms by which ketazocine exerts its effects.
Receptor Binding Assays and Kinetics
Receptor binding assays are fundamental in characterizing the affinity and selectivity of a ligand for its target receptor. This compound is known to bind to the κ opioid receptor. wikipedia.org These assays typically involve measuring the binding of a radiolabeled ligand to receptor preparations, such as cell membranes, to determine equilibrium dissociation constants (KD). biosensingusa.com The KD represents the concentration at which half of the receptors are occupied by the ligand. biosensingusa.com
While traditional radioligand binding assays measure equilibrium affinity, techniques like Surface Plasmon Resonance (SPR) microscopy can provide real-time measurements of both equilibrium binding affinity and the kinetics of ligand-receptor interactions, including association (ka) and dissociation (kd) rate constants. biosensingusa.comrevvity.com Understanding binding kinetics is increasingly recognized as important, as steady-state affinities may not always predict in vivo outcomes. revvity.comnih.gov Differences in binding behavior, reflected in kinetic parameters, can correlate with in vivo pharmacodynamics. nih.gov
Studies have evaluated the binding affinity of various compounds, including opioid receptor ligands, to different opioid receptor subtypes (mu, delta, and kappa) using binding assays. science.gov These studies are essential for determining the selectivity of compounds like this compound for the kappa receptor over other opioid receptor subtypes.
Functional Assays (e.g., G-protein activation, adenylyl cyclase inhibition, beta-arrestin recruitment)
Functional assays are employed to assess the downstream signaling events triggered by ligand binding to GPCRs like the KOR. The KOR is coupled to the G protein Gi/G0. wikipedia.org Upon ligand binding, the receptor can undergo a conformational change, leading to the exchange of GDP for GTP on the G protein alpha subunit, initiating intracellular signaling cascades. kcl.ac.uk
Common functional assays measure the engagement of different intracellular pathways. drugtargetreview.com For GPCRs coupled to Gi/G0, this often involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. science.govmaayanlab.cloud
In addition to G-protein coupling, GPCRs can also interact with β-arrestins. drugtargetreview.comnih.govnih.gov Beta-arrestin recruitment is involved in receptor desensitization and internalization, and can also lead to the activation of distinct downstream pathways, such as the ERK1/2 pathway. drugtargetreview.comnih.govnih.gov Functional selectivity, where different ligands for the same receptor differentially engage G-protein and β-arrestin pathways, is a significant area of research in drug development. drugtargetreview.comnih.gov Assays measuring G-protein activation (e.g., GTPγS binding) and β-arrestin recruitment (e.g., using reporter systems) are used to characterize the functional profile of ligands. science.govdrugtargetreview.comnih.gov While G-protein signaling is often rapid and transient, β-arrestin engagement can be dependent on receptor phosphorylation and can lead to distinct cellular outcomes. nih.gov
This compound, as a KOR agonist, is expected to activate Gi/G0 signaling pathways, leading to effects like adenylyl cyclase inhibition. The extent to which this compound might also engage β-arrestin pathways compared to other KOR ligands can be investigated using these functional assays.
Cellular Expression Studies (e.g., OPRK1 gene expression)
Cellular expression studies investigate the presence and levels of the kappa opioid receptor, encoded by the OPRK1 gene, in various tissues and cell types. The distribution of KORs is critical for understanding where this compound might exert its effects. The OPRK1 gene encodes the kappa opioid receptor protein. wikipedia.orgmaayanlab.cloud
Studies have examined OPRK1 gene expression in different human tissues and cell types. proteinatlas.org The Human Protein Atlas provides data on OPRK1 mRNA expression across various tissues and single cell types. proteinatlas.org For example, OPRK1 expression has been noted in areas like the brain (pons, lateral nuclear group of thalamus, entorhinal cortex, prefrontal cortex), spinal ganglia, and endothelial cells. wikipedia.orgproteinatlas.org
Furthermore, research has explored OPRK1 protein expression in specific contexts, such as in neuron-derived extracellular vesicles (NDE) obtained from plasma, suggesting potential peripheral markers of KOR function. nih.gov Studies have also investigated the association of OPRK1 genetic polymorphisms with various conditions and responses, implying variations in receptor expression or function can have physiological consequences. maayanlab.cloudnih.gov
In Vivo Pharmacological Effects in Animal Models
Animal models are widely used in preclinical research to evaluate the in vivo pharmacological effects of compounds like this compound.
Models of Antinociception (e.g., writhing test, tail-flick assay)
Antinociception, the reduction in the ability to perceive pain, is a key effect mediated by opioid receptors. Various animal models are used to assess the antinociceptive properties of compounds.
The writhing test is a chemical model of visceral pain, often induced by injecting an irritant like acetic acid, which causes characteristic abdominal constrictions (writhes). sciresjournals.compsu.edu Compounds with analgesic properties reduce the number of writhes. psu.edu
The tail-flick assay is a thermal nociception model that measures the latency of an animal (typically a rodent) to remove its tail from a heat source. sciresjournals.compsu.edunih.govnih.gov An increase in tail-flick latency indicates an antinociceptive effect. nih.gov This test involves spinal circuits with supraspinal modulation. nih.gov
This compound, as a KOR agonist, is expected to produce antinociception in these models. Studies have investigated the antinociceptive activity of various opioid agonists and combinations in models like the writhing test and tail-flick assay to understand their mechanisms of action and potential synergistic interactions. sciresjournals.compsu.edunih.gov For instance, research has explored the analgesic effects of intrathecal co-administration of opioids acting on different receptors, suggesting potential synergistic effects for pain treatment. sciresjournals.com
Neurobehavioral Effects (e.g., sedation, motor control, consciousness alteration)
Beyond antinociception, KOR agonists like this compound can induce a range of neurobehavioral effects. Activation of the KOR is associated with effects on consciousness, motor control, and mood. wikipedia.orgwikipedia.org
Sedation is a commonly observed effect of KOR agonists. wikipedia.org Studies in animal models are used to evaluate the sedative properties of compounds.
Effects on motor control can also occur. Opioid receptors, including KORs, are present in brain regions involved in motor function. wikipedia.orgnih.gov Animal models assessing motor activity can reveal the impact of this compound on motor control.
Alterations in consciousness, such as sleepiness or more profound effects, can be mediated by KOR activation. wikipedia.org Preclinical studies may employ behavioral assessments to characterize these effects.
Research comparing this compound with other opioids like morphine (a mu-opioid receptor agonist) and cyclazocine (B1219694) (a putative kappa and sigma opioid receptor agonist) in human studies has indicated that this compound produces effects different from morphine, such as minimal miosis and lack of euphoriant action, instead causing a dysphoric state similar to cyclazocine. nih.gov While this specific study was in humans, it highlights the distinct neurobehavioral profile associated with kappa agonism, which is further explored in preclinical animal models to understand the underlying mechanisms. Studies in animal models are crucial for evaluating these neurobehavioral effects in a controlled environment. nih.gov
Comparative Behavioral Pharmacology with Other Opioids
Comparative behavioral studies have contrasted the effects of this compound with those of other opioid agonists, such as morphine (a μ-opioid receptor agonist) and ethylthis compound (another benzomorphan (B1203429) with KOR activity). These studies aim to differentiate the behavioral profiles associated with activation of different opioid receptor subtypes.
Studies have shown that while morphine is associated with effects like analgesia, respiratory depression, and euphoria primarily through μ-opioid receptors, this compound, as a KOR agonist, tends to produce analgesia and sedation. wikipedia.orgnews-medical.net Some research indicates that KOR agonists may induce dysphoria or aversive states, contrasting with the euphoric effects often seen with μ-opioid agonists like morphine. wikipedia.org
Ethylthis compound, structurally related to this compound, is also a benzomorphan derivative used in KOR research, although it has been noted to have less selectivity for the KOR compared to newer compounds like U-50488. wikipedia.org Comparative studies involving this compound, ethylthis compound, and μ-agonists have helped to delineate the distinct behavioral roles of κ and μ opioid receptors. For example, the effects of this compound and ethylthis compound on schedule-controlled behavior have been examined and compared to those of phenazocine and antagonized by naloxone. wikipedia.org
Mechanisms Underlying Observed Effects
The pharmacological effects of this compound are mediated through its interactions with opioid receptors, primarily the κ-opioid receptor, located in both the central nervous system and the periphery.
Central Nervous System Mechanisms
In the central nervous system (CNS), this compound exerts its effects primarily through activation of KORs, which are G protein-coupled receptors coupled to the Gi/G0 protein. wikipedia.orgtandfonline.com These receptors are widely distributed throughout the brain and spinal cord and play a role in modulating nociception, consciousness, motor control, and mood. wikipedia.org
Upon binding of an agonist like this compound, the KOR undergoes a conformational change, leading to the exchange of GDP for GTP on the alpha subunit of the G protein. tandfonline.com This initiates intracellular signaling cascades that typically involve the inhibition of adenylyl cyclase, leading to decreased cyclic AMP levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels. These actions ultimately lead to a reduction in neuronal excitability and neurotransmitter release.
The analgesic effects of this compound are believed to be mediated at both supraspinal and spinal levels within the CNS through KOR activation. KORs are present in brain regions involved in pain processing as well as in the dorsal horn of the spinal cord. wikipedia.org
Peripheral Mechanisms
While the primary focus of this compound's action is the CNS, opioid receptors, including KORs, are also present in peripheral tissues, and these can contribute to the observed pharmacological effects. Peripheral opioid receptors are located on primary afferent neurons and in various other tissues. wikipedia.org
Activation of peripheral KORs by agonists like this compound can contribute to analgesia by inhibiting the release of pronociceptive neurotransmitters from sensory nerve terminals. wikipedia.org This peripheral mechanism can play a role in mediating pain relief, particularly in inflammatory or neuropathic pain states.
The diuretic effect observed with KOR agonists, including potentially this compound, is another notable peripheral mechanism. wikipedia.org This effect is thought to be mediated by the inhibition of vasopressin release, which is regulated by KORs in the posterior pituitary gland. wikipedia.org
Structure Activity Relationship Sar and Medicinal Chemistry Aspects of Ketazocine
Key Structural Features for KOR Activity
The activity of ketazocine and its analogues at the KOR is dictated by specific structural features that facilitate binding and activation of the receptor. As a benzomorphan (B1203429) derivative, this compound possesses a core structure that is recognized by the KOR binding site sphinxsai.comwikipedia.org.
Pharmacophore models developed for KOR agonists provide insights into the essential chemical features required for interaction. A prominent pharmacophore hypothesis includes a hydrogen-bond acceptor, a hydrogen-bond donor, two aromatic rings, and a positive ionizable feature sphinxsai.com. These features are crucial for establishing key interactions within the KOR binding pocket.
Studies on the interaction of this compound with the KOR have indicated the involvement of specific amino acid residues. For instance, interaction with Arginine 202 (Arg202) has been observed sphinxsai.com. Furthermore, research suggests that the CONH functional group in certain compounds plays a role in the biological interaction with the KOR sphinxsai.com.
While this compound itself is a benzomorphan, insights into KOR ligand SAR also come from studies on structurally distinct compounds like the natural product salvinorin A and synthetic ligands such as U-69,593 unc.eduacs.orggoogle.com. Investigations into salvinorin A analogues, for example, have highlighted the importance of specific moieties like the C-1 ketone, C-4 carbomethoxy group, C-17 lactone, and C-2 acetate (B1210297) for retaining KOR activity acs.orgmdpi.com. These findings collectively emphasize that diverse structural scaffolds can achieve KOR binding and activation, provided they present the necessary pharmacophoric features in the correct spatial arrangement. The N-terminal Tyr1-Gly2-Gly3-Phe4-X5 sequence found in endogenous opioid peptides, the natural ligands for opioid receptors including KOR, also underscores the importance of the tyrosine residue's phenol (B47542) and amine groups for hydrogen bonding and ionic interactions umich.edu.
Chemical Modifications and Analogue Development
The development of chemical modifications and analogues of this compound and other KOR ligands is a central aspect of medicinal chemistry aimed at optimizing pharmacological properties such as potency, selectivity, and duration of action bbau.ac.in. This process involves systematic structural changes to a lead compound to explore the structure-activity relationship.
For instance, studies on salvinorin A, another KOR ligand, have involved functionalizing its furan (B31954) ring and modifying positions C-15 and C-16 acs.org. Alterations to other parts of the salvinorin A structure, including the C-1 ketone, C-4 carbomethoxy, C-17 lactone, and C-2 acetate groups, have demonstrated their significance for KOR activity acs.orgmdpi.com.
In the development of synthetic KOR ligands, the incorporation of structural elements like rings or the addition of steric bulk, such as a tert-butyl group on a tertiary amine, have been shown to influence potency nih.gov. Research on a series of triazole-based KOR agonists identified specific functional groups critical for potent KOR agonism, including a 2-pyridyl group directly attached to the triazole core and a furan or other aromatic moiety tethered to the triazole nitrogen unc.edu.
Late-stage functionalization is recognized as a valuable strategy for the derivatization of complex bioactive molecules, allowing for the exploration of SAR without requiring de novo synthesis of the entire scaffold purdue.edu. These modification strategies provide a deeper understanding of how specific chemical changes impact the interaction with the KOR and the resulting biological activity.
Computational Modeling and Docking Studies
Computational modeling and docking studies play a crucial role in understanding the interaction of this compound and its analogues with the KOR at a molecular level sphinxsai.comherts.ac.uknih.govnih.gov. These in silico techniques are employed to predict the binding affinity and to elucidate the specific interactions between the ligand and the receptor binding site herts.ac.uknih.govnih.gov.
Homology modeling is a technique used to construct three-dimensional models of receptors like the KOR, which can then be used for docking simulations sphinxsai.com. Molecular docking algorithms evaluate the potential binding poses of a ligand within the receptor's binding pocket and estimate the binding energy or score, which serves as a predictor of binding affinity herts.ac.uknih.govnih.gov.
Docking studies with this compound have provided insights into its interaction with the KOR, highlighting interactions with residues such as Arginine 202 sphinxsai.com. Computational methods can reveal details about hydrogen bonds, ionic interactions, and hydrophobic contacts that stabilize the ligand-receptor complex. These studies can also help identify key residues in the receptor binding site that are critical for ligand recognition and activation herts.ac.uk.
Pharmacophore modeling, often used in conjunction with docking, identifies the essential spatial arrangement of chemical features required for binding to the KOR sphinxsai.com. By comparing the pharmacophores of active compounds, researchers can design new molecules likely to interact favorably with the receptor. Computational approaches are valuable tools in the early stages of drug discovery and optimization, guiding the synthesis of new analogues with desired KOR activity sphinxsai.comherts.ac.ukmdpi.com.
Synthesis Methodologies and Derivatization Strategies
The synthesis of this compound and its diverse range of analogues relies on various chemical methodologies and derivatization strategies umich.edunih.govescholarship.orgresearchgate.net. The complexity of the benzomorphan scaffold of this compound necessitates specific synthetic routes.
General synthetic approaches in medicinal chemistry often involve building the core structure and then introducing variations through derivatization bbau.ac.in. Modular synthetic routes are particularly useful in analogue development as they allow for the rapid generation of a series of related compounds, facilitating the exploration of SAR nih.gov.
Specific synthetic techniques mentioned in the context of opioid ligands and related structures include ketimine forming methodology, acylation, cyclization, Fries rearrangement, Suzuki coupling, Boc removal, and palladium-catalyzed carbonylation umich.eduescholarship.org. These reactions allow for the construction of the complex ring systems and the introduction of various substituents.
Derivatization strategies are employed to modify specific parts of the molecule to understand their contribution to KOR binding and activity acs.orgpurdue.edu. This can involve the functionalization of existing rings, such as the furan ring in salvinorin A analogues, or the introduction of different substituents at various positions through coupling reactions or other transformations acs.orgresearchgate.net. Late-stage functionalization is a particularly efficient derivatization strategy, enabling modifications to complex molecules without extensive de novo synthesis purdue.edu. These synthetic and derivatization approaches are fundamental to the systematic investigation of the SAR of this compound and the discovery of new KOR-targeted compounds.
Advanced Research Directions and Therapeutic Implications
Role in Understanding Opioid System Dysregulation
The kappa opioid receptor system, with dynorphins as its primary endogenous ligands, plays a crucial role in modulating responses to stress, reward, mood, and cognitive functions wikipedia.orgnih.govfrontiersin.orgnews-medical.net. Dysregulation of this system has been implicated in several neuropsychiatric conditions.
Addiction and Substance Dependence Research
The KOR system is significantly involved in the neurobiology of addiction. Research indicates that dysregulation of the endogenous opioid system is associated with drug addiction news-medical.net. Chronic drug use and stress can upregulate the KOR/dynorphin system, leading to a state of dysregulation that contributes to negative affective states and stress reactivity, which can drive drug-seeking behavior and relapse wikipedia.org. KOR activation reduces dopamine (B1211576) release, which is implicated in the reward circuitry associated with addiction mdpi.com. Studies in animal models have shown that KORs are necessary for stress-induced reinstatement of cocaine seeking wikipedia.org. KOR antagonists have demonstrated efficacy in blocking negative affect induced by drug withdrawal and decreasing escalated drug intake in preclinical studies wikipedia.org. They can also prevent stress-induced drug seeking-like behaviors in addiction research nih.gov. While prototypical KOR antagonists have shown promise, their persistent pharmacodynamic effects have complicated clinical trials nih.gov.
Mood and Affective Disorders Research (e.g., dysphoria, anhedonia, depression)
The KOR system is deeply intertwined with mood and affective disorders, including dysphoria, anhedonia, and depression. KOR activation is known to cause dysphoria and aversive effects at sufficient doses wikipedia.orgwikipedia.org. Conversely, KOR antagonists have shown antidepressant- and anxiolytic-like effects in preclinical models nih.govkcl.ac.uknih.gov. Dysregulation of the endogenous opioid system has been highlighted as a key factor in depression and other mood disorders nih.gov. Activation of KOR increases immobility in forced swim tests and elevates brain reward thresholds in preclinical studies, indicative of anhedonic and depressive-like effects nih.gov. KOR antagonists have consistently demonstrated positive effects in antidepressant screening models in rodents kcl.ac.uk. The involvement of the KOR in stress and its consequences, such as depression and anhedonia, is well-established wikipedia.org. KOR antagonists are being investigated for the treatment of major depressive disorder and substance use disorders wikipedia.orgnih.govduke.edu. The mechanism by which KOR antagonists may produce therapeutic actions in psychiatric conditions is becoming increasingly understood nih.govduke.edu.
Development of Novel Therapeutic Agents
The understanding of the KOR system's role in pain, mood, and addiction has spurred the development of novel therapeutic agents targeting this receptor.
KOR Antagonists for Psychiatric Indications
Given the role of KOR activation in negative affective states, KOR antagonists are being developed for various psychiatric indications, including depression, anxiety, and substance use disorders wikipedia.orgnih.govduke.edu. They are being considered for their ability to mitigate the effects of stress, which can trigger or worsen these conditions nih.govduke.edu. Preclinical research has shown that KOR antagonists produce antidepressant- and anxiolytic-like actions nih.govduke.edu. While some prototypical KOR antagonists have faced challenges in clinical development due to long-lasting effects or toxicity concerns, the development of shorter-acting compounds is ongoing wikipedia.orgnih.govduke.edu.
Bifunctional and Multifunctional Ligands
A promising area of research involves the development of bifunctional or multifunctional ligands that target the KOR along with other receptors in the opioid system or other neurotransmitter systems. This strategy aims to achieve improved efficacy and reduced side effects compared to compounds acting on a single target mdpi.comnih.gov. For example, mixed KOR agonists/MOR agonists or mixed KOR agonists/MOR antagonists, such as nalbuphine (B1235481) and butorphanol, have been used as analgesics chemrxiv.org. Multifunctional ligands possessing activity at more than one receptor are considered a prominent therapeutic approach for pain management with fewer adverse effects mdpi.commdpi.com. Research is exploring ligands with activity at KOR and other opioid receptors (MOR, DOR) or non-opioid receptors to develop safer and more effective treatments for conditions like pain and substance dependence mdpi.comnih.govmdpi.comnih.gov.
Emerging Research Methodologies
The study of opioid receptors and their ligands, including Ketazocine, employs a variety of advanced research methodologies.
In Vitro and In Vivo Pharmacological Platforms
In vitro and in vivo pharmacological platforms are fundamental to understanding the activity of compounds like this compound. In vitro studies often involve the use of radioligand binding assays to determine the affinity and selectivity of a compound for different opioid receptor subtypes. For instance, tritiated ligands such as [3H]ethylketocyclazocine and [3H]U-69,593 have been utilized in binding studies, including those conducted in guinea pig cerebellar membranes, a tissue source known for κ1 receptors. wikipedia.org These studies help characterize the interaction of ligands with receptors at a molecular level.
In vivo pharmacological platforms are crucial for evaluating the functional effects of compounds. This compound is recognized as an exogenous opioid that binds to the κ opioid receptor, and activation of this receptor in vivo is associated with various effects, including sleepiness, a decrease in pain sensation, and potentially dysphoria, paranoia, and hallucinations. wikipedia.org It also influences physiological processes such as increasing urine production by inhibiting vasopressin release. wikipedia.org While this compound itself has been a prototypic compound, newer and more potent and selective compounds like U-50,488 and ICI-199,441 have emerged and are used in research to achieve greater specificity in targeting κ-opioid receptors compared to compounds like Ethylthis compound, which exhibits less selectivity across μ- and δ-opioid receptors. tocris.com
Molecular Imaging and Receptor Localization Studies
Molecular imaging and receptor localization studies provide insights into the distribution and engagement of opioid receptors in tissues, particularly the brain. Radiolabeled ligands are essential tools in these methodologies. As mentioned, tritiated forms of compounds structurally related to this compound, such as [3H]ethylketocyclazocine and [3H]U-69,593, are employed in binding studies that can inform receptor localization. wikipedia.org These binding studies, often performed on tissue membranes, lay the groundwork for understanding where specific receptor subtypes are located, which is critical for interpreting the results of in vivo studies and for developing targeted therapies. The determination of the crystal structure of this compound in 1983 also contributed to the understanding of its molecular properties and interactions with the receptor. wikipedia.org
Genetic and Genomic Approaches in Opioid Receptor Research
Genetic and genomic approaches play an increasingly important role in understanding the complexity of opioid receptor systems and individual variability in response to opioid ligands. While the provided information does not detail specific genetic or genomic studies directly centered on this compound, research in the broader field of opioid receptors utilizes these methodologies to investigate receptor gene expression, identify genetic variations that may influence receptor function or ligand binding, and explore downstream signaling pathways. The study of different opioid receptor subtypes (mu, delta, kappa) and their binding characteristics, for which compounds like this compound serve as research tools, is complemented by genetic and genomic studies that can reveal how genetic factors influence the expression levels or structural variations of these receptors, thereby affecting their interaction with ligands and ultimately the pharmacological response.
Challenges and Future Perspectives in Ketazocine Research
Overcoming Undesirable KOR-Mediated Effects in Therapeutic Development
A primary challenge in developing KOR agonists for therapeutic use is the occurrence of undesirable central nervous system (CNS) effects, such as dysphoria, aversion, sedation, and psychotomimetic effects. nih.govmdpi.comresearchgate.net These effects have significantly limited the clinical application of traditional KOR agonists despite their potential benefits, such as analgesia and anti-pruritic effects, and lack of respiratory depression and abuse potential compared to mu-opioid receptor (MOR) agonists. nih.govmdpi.com
Strategies to overcome these limitations are actively being investigated. One approach involves the development of peripherally restricted KOR agonists that primarily act outside the CNS, thereby reducing the likelihood of central side effects. This strategy has shown promise, with peripherally restricted KOR agonists demonstrating effectiveness in treating conditions like pruritus without causing centrally mediated adverse effects. nih.gov For example, difelikefalin (B1670546) (CR845), a peripherally restricted KOR agonist, has been approved for the treatment of pruritus. nih.gov
Another avenue explores the concept of biased agonism, aiming to selectively activate beneficial signaling pathways downstream of the KOR while avoiding those linked to undesirable effects. mdpi.comfrontiersin.org
Elucidating Differential Signaling Pathways and Biased Agonism
The KOR, like other G protein-coupled receptors (GPCRs), can activate multiple intracellular signaling pathways upon ligand binding. wikipedia.orgfrontiersin.org Traditionally, KOR activation has been understood to couple with Gi/Go proteins, leading to inhibition of adenylyl cyclase and activation of inwardly rectifying potassium channels. wikipedia.org However, research has revealed that KOR agonists can also activate other pathways, including those involving β-arrestin recruitment and mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK. wikipedia.orgresearchgate.netfrontiersin.org
Differential signaling, or biased agonism, occurs when different ligands stabilize distinct receptor conformations, leading to preferential activation of certain downstream pathways over others. frontiersin.orgnih.gov In the context of KOR, it is hypothesized that the beneficial effects (e.g., analgesia, anti-itching) are primarily mediated by G protein signaling, while the undesirable effects (e.g., dysphoria, aversion, sedation) may be linked to β-arrestin-mediated pathways. mdpi.comresearchgate.netfrontiersin.org
Research is focused on identifying and developing KOR agonists that are biased towards G protein signaling and away from β-arrestin recruitment. researchgate.netfrontiersin.org Studies using biased agonists and genetically modified mice have provided evidence supporting this hypothesis, suggesting that β-arrestin 2 may play a role in mediating aversive effects. researchgate.netfrontiersin.org For instance, nalfurafine (B1239173), a selective KOR agonist used clinically as an antipruritic, has been characterized as a G protein-biased agonist. wikipedia.orgfrontiersin.org Further research is needed to fully elucidate the complex signaling networks downstream of the KOR and to precisely define the pathways responsible for specific behavioral and physiological outcomes. researchgate.net
Translational Research Gaps Between Preclinical and Clinical Findings
Translating promising findings from preclinical studies of KOR ligands to successful clinical applications has presented significant challenges. google.comnih.govnih.gov While preclinical models have been invaluable in understanding KOR function and identifying potential therapeutic candidates, the complexity of KOR signaling and its diverse roles in different physiological systems can lead to discrepancies when moving to human trials. nih.govnih.gov
Factors contributing to this translational gap include differences in receptor expression and signaling in various species, the multifactorial nature of conditions targeted by KOR ligands (e.g., mood disorders, addiction), and the challenge of accurately modeling complex human behaviors and subjective experiences like dysphoria in animal models. mdpi.comnih.govnih.gov
Q & A
Q. How can researchers design experiments to determine Ketazocine’s selectivity for kappa opioid receptors (KOR)?
- Methodological Answer : Use competitive receptor binding assays with radiolabeled ligands specific to mu (μ), delta (δ), and kappa (κ) opioid receptors. Calculate inhibitory constant (Ki) values to compare affinity across receptor subtypes. For example, in guinea pig brain homogenates, this compound exhibits Ki values of 1.00 ± 0.12 nM for κ-receptors, 5.5 ± 0.60 nM for δ-receptors, and 1.32 ± 0.33 nM for μ-receptors, indicating preferential κ-selectivity . Hill coefficients (e.g., 0.99 ± 0.06 for κ-receptors) should be analyzed to assess cooperative binding behavior.
Q. What experimental models are appropriate for evaluating this compound’s antinociceptive efficacy?
- Methodological Answer : Employ rodent models such as the mouse tail-flick test (ED₁₀₀ = 0.15 mg/kg s.c.) and hot-plate test (ED₁₀₀ = 0.51 mg/kg s.c.) to measure latency in pain response. Include Rotarod assays to assess motor impairment (ED₅₀ = 1.59 mg/kg s.c.), ensuring separation of analgesic effects from sedation . Species-specific differences (e.g., guinea pigs vs. mice) must be accounted for in dose-response calculations.
Q. How can researchers validate this compound’s molecular mechanism in modulating opioid receptor expression?
- Methodological Answer : Use RT-qPCR or RNA sequencing to quantify mRNA levels of KOR, MOR, and DOR in target tissues (e.g., HL-1 cardiac myocytes). For instance, this compound induces a 7.16-fold increase in KOR mRNA expression (p = 0.004), demonstrating κ-receptor upregulation . Normalize data to housekeeping genes and include controls (e.g., morphine-treated samples) to contextualize results.
Advanced Research Questions
Q. How should researchers resolve contradictions in Ki values across receptor binding studies for this compound?
- Methodological Answer : Investigate assay conditions such as sodium ion (Na⁺) concentration, which alters agonist-receptor affinity. This compound exhibits a sodium shift (ratio of IC₅₀ with/without Na⁺) of ~4.7, significantly lower than morphine-like agonists (e.g., normorphine: shift = 136), indicating reduced Na⁺ sensitivity . Replicate experiments under standardized buffer conditions and use nonlinear regression to compare Hill slopes for binding cooperativity.
Q. What strategies reconcile discrepancies between in vitro binding data and in vivo efficacy studies for this compound?
- Methodological Answer : Perform functional assays (e.g., guinea pig ileum contraction inhibition) alongside binding studies to assess receptor activation. For example, this compound’s high κ-receptor affinity (Ki = 1.00 nM) may not fully predict its antinociceptive ED₁₀₀ values (0.15–5.5 mg/kg), necessitating pharmacokinetic profiling (e.g., blood-brain barrier penetration) . Use allosteric modulation studies to explore receptor conformational changes.
Q. How can cross-species variations in this compound’s pharmacological profile be systematically analyzed?
- Methodological Answer : Conduct comparative dose-response studies in rats, mice, and guinea pigs, adjusting for interspecies metabolic differences. For instance, this compound shows no efficacy in mouse hot-plate tests at standard doses but is effective in guinea pigs due to higher κ-receptor density . Apply species-specific scaling factors (e.g., body surface area) and validate using receptor knockout models.
Q. What frameworks guide the formulation of rigorous research questions on this compound’s role in opioid signaling pathways?
- Methodological Answer : Use the PICO framework to structure hypotheses:
- Population : Cellular or animal models (e.g., HL-1 cardiomyocytes).
- Intervention : this compound administration (dose, route).
- Comparison : Baseline receptor activity or other κ-agonists (e.g., U50488).
- Outcome : mRNA expression, receptor binding, or behavioral endpoints.
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on this compound’s unique sodium-insensitive binding .
Methodological Notes
- Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate ED/Ki values and 95% confidence intervals. Address outliers via Grubbs’ test or robust statistical models .
- Ethical Compliance : Adhere to institutional guidelines for animal studies, including analgesia protocols and 3Rs principles (Replacement, Reduction, Refinement) .
- Literature Synthesis : Systematically review databases (PubMed, Web of Science) using MeSH terms like “this compound/pharmacology” and “Receptors, Opioid, kappa/agonists” to avoid selection bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
